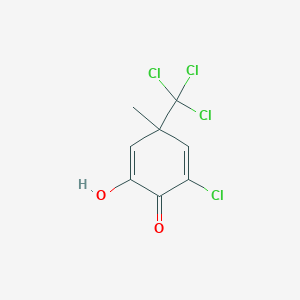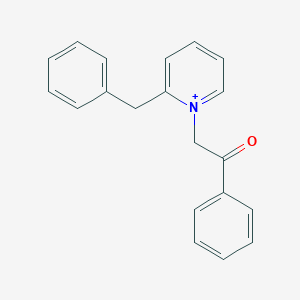![molecular formula C31H58O3 B289858 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is a synthetic compound that has been gaining attention in scientific research. This compound has been found to have potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have analgesic effects in animal models. In addition, this compound has been found to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its insecticidal and fungicidal properties in more detail. Additionally, research could be done to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol involves several steps. The starting material is 2,5-dimethylcyclohexanone, which undergoes a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then reacted with 1,5-dimethylhex-4-ene-1,7-diol in the presence of a Lewis acid catalyst to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol has potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been found to have insecticidal and fungicidal properties. In industry, it has potential as a lubricant and plasticizer.
Eigenschaften
Molekularformel |
C31H58O3 |
|---|---|
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
(1S,2R)-2-[(7aR)-4-(hydroxymethyl)-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-yl]-1,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C31H58O3/c1-21(2)11-10-12-22(3)25-13-14-26-24(20-32)27(16-17-29(25,26)7)30(8)18-15-23(19-31(30,9)33)34-28(4,5)6/h21-27,32-33H,10-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,29-,30-,31+/m1/s1 |
InChI-Schlüssel |
AKVZSVSINCDHPZ-ZJRAZXIISA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2CO)[C@]3(CCC(C[C@]3(C)O)OC(C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
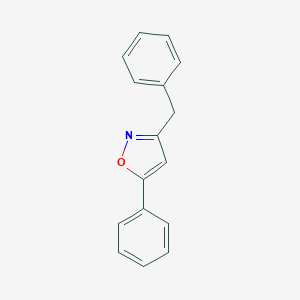
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

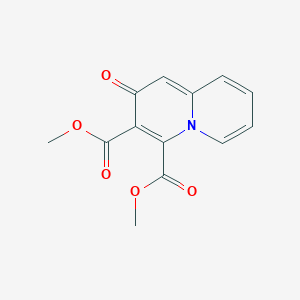
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
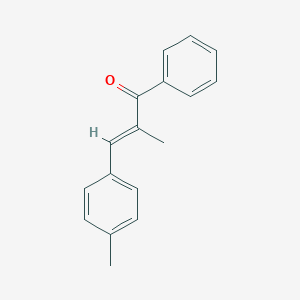

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
